Piperazine-1,4-dicarbothioic acid bis-allylamide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperazine-1,4-dicarbothioic acid bis-allylamide typically involves the reaction of piperazine with allyl isothiocyanate under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane, and the mixture is stirred at room temperature for several hours. The product is then purified using column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
it is likely that similar synthetic routes are scaled up using larger reaction vessels and more efficient purification techniques to meet industrial demands .
Chemical Reactions Analysis
Types of Reactions
Piperazine-1,4-dicarbothioic acid bis-allylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Nucleophiles in an organic solvent such as dichloromethane at room temperature.
Major Products Formed
Scientific Research Applications
Piperazine-1,4-dicarbothioic acid bis-allylamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of piperazine-1,4-dicarbothioic acid bis-allylamide is not well understood. it is believed to interact with various molecular targets and pathways, including enzymes and receptors involved in cellular processes . Further research is needed to elucidate the exact mechanism by which this compound exerts its effects .
Comparison with Similar Compounds
Similar Compounds
Piperazine-1,4-dicarbothioic acid bis-phenylamide: Another piperazine derivative with similar chemical properties.
1,4-Bis(dicyclopropylphosphorothioyl)piperazine: A compound with similar structural features but different functional groups.
Uniqueness
Piperazine-1,4-dicarbothioic acid bis-allylamide is unique due to its specific functional groups, which confer distinct chemical reactivity and potential biological activities .
Properties
IUPAC Name |
1-N,4-N-bis(prop-2-enyl)piperazine-1,4-dicarbothioamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4S2/c1-3-5-13-11(17)15-7-9-16(10-8-15)12(18)14-6-4-2/h3-4H,1-2,5-10H2,(H,13,17)(H,14,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRETVDAXCHDWHK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=S)N1CCN(CC1)C(=S)NCC=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00970178 | |
Record name | N~1~,N~4~-Di(prop-2-en-1-yl)piperazine-1,4-dicarboximidothioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00970178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54830-18-1 | |
Record name | NSC37243 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37243 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N~1~,N~4~-Di(prop-2-en-1-yl)piperazine-1,4-dicarboximidothioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00970178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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